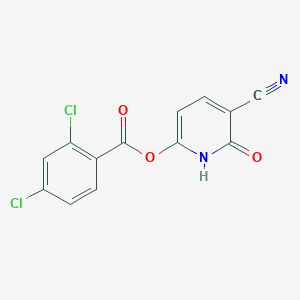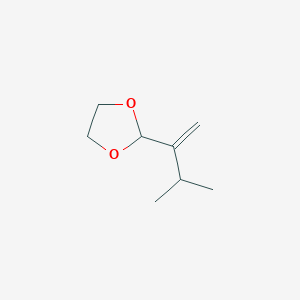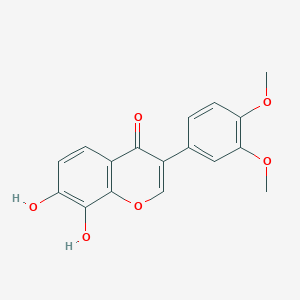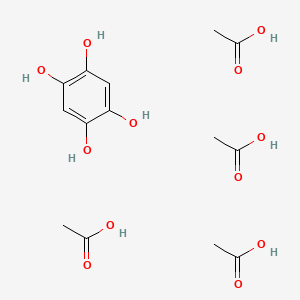
Acetic acid;benzene-1,2,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;benzene-1,2,4,5-tetrol is a compound that combines the properties of acetic acid and benzene-1,2,4,5-tetrol Acetic acid is a simple carboxylic acid known for its use in vinegar, while benzene-1,2,4,5-tetrol is a phenolic compound with four hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;benzene-1,2,4,5-tetrol can be achieved through several methods. One common approach involves the reaction of benzene-1,2,4,5-tetrol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;benzene-1,2,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Acetic acid;benzene-1,2,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and ligands.
Medicine: Its derivatives may have therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, coordination polymers, and covalent organic frameworks.
Mécanisme D'action
The mechanism of action of acetic acid;benzene-1,2,4,5-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,4,5-tetrol: Shares the phenolic structure but lacks the acetic acid component.
Hydroquinone: A related compound with two hydroxyl groups on the benzene ring.
Catechol: Another phenolic compound with two hydroxyl groups in ortho positions.
Uniqueness
Acetic acid;benzene-1,2,4,5-tetrol is unique due to the presence of both acetic acid and benzene-1,2,4,5-tetrol moieties. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
107770-91-2 |
|---|---|
Formule moléculaire |
C14H22O12 |
Poids moléculaire |
382.32 g/mol |
Nom IUPAC |
acetic acid;benzene-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H6O4.4C2H4O2/c7-3-1-4(8)6(10)2-5(3)9;4*1-2(3)4/h1-2,7-10H;4*1H3,(H,3,4) |
Clé InChI |
JQLKDEMZYIGEPV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C(C(=CC(=C1O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)

![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
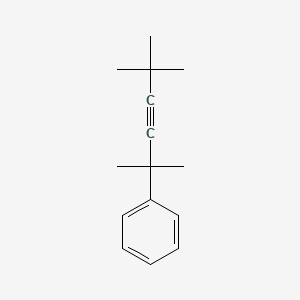
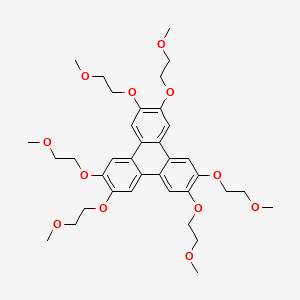
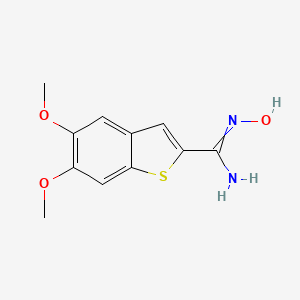
![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

